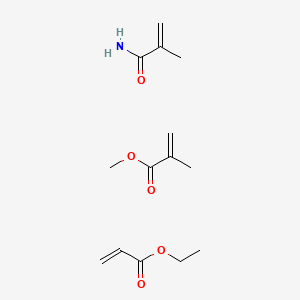
Ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl prop-2-enoate: , methyl 2-methylprop-2-enoate , and 2-methylprop-2-enamide are organic compounds that belong to the family of acrylates and methacrylates These compounds are widely used in various industrial applications due to their unique chemical properties
Vorbereitungsmethoden
Ethyl prop-2-enoate
Ethyl prop-2-enoate is typically synthesized through the acid-catalyzed esterification of acrylic acid with ethanol. The reaction is carried out in the presence of a catalyst such as sulfuric acid or ion exchange resin. The crude ester obtained is purified through processes like derecombination, extraction, and rectification . Industrial production methods include the oxidation of propylene to produce acrylic acid, which is then esterified with ethanol .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate is produced by the esterification of methacrylic acid with methanol. The reaction is catalyzed by sulfuric acid or other strong acids. Industrially, it can also be produced through the carboalkoxylation of ethylene to form methyl propionate, which is then condensed with formaldehyde to produce methyl 2-methylprop-2-enoate .
2-Methylprop-2-enamide
2-Methylprop-2-enamide is synthesized by the reaction of methacrylic acid with ammonia or amines. The reaction is typically carried out under mild conditions to prevent polymerization of the product .
Analyse Chemischer Reaktionen
Ethyl prop-2-enoate
Ethyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(ethyl acrylate), which is used in coatings and adhesives.
Transesterification: Reacts with higher alcohols to form specialty acrylates.
Addition Reactions: Can undergo electrophilic addition reactions with halogens and hydrogen halides.
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate is known for:
Polymerization: Forms poly(methyl methacrylate) (PMMA), used in acrylic glass and bone cement.
Addition Reactions: Reacts with nucleophiles and electrophiles to form various derivatives.
2-Methylprop-2-enamide
2-Methylprop-2-enamide participates in:
Polymerization: Forms poly(methacrylamide), used in hydrogels and water treatment.
Amidation: Reacts with carboxylic acids to form amides.
Wissenschaftliche Forschungsanwendungen
Ethyl prop-2-enoate
Ethyl prop-2-enoate is used in the production of polymers, resins, and plastics. It is also a reagent in the synthesis of pharmaceutical intermediates .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate is primarily used in the production of PMMA, which is used in medical devices, optical lenses, and as a bone cement . It is also used in the manufacture of coatings, adhesives, and sealants .
2-Methylprop-2-enamide
2-Methylprop-2-enamide is used in the synthesis of hydrogels, which have applications in drug delivery systems and tissue engineering . It is also used in water treatment and as a flocculant .
Wirkmechanismus
Ethyl prop-2-enoate
Ethyl prop-2-enoate acts as a monomer in polymerization reactions, forming long polymer chains through free radical mechanisms .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate polymerizes through free radical mechanisms to form PMMA. The polymerization process involves the formation of free radicals that initiate the chain reaction .
2-Methylprop-2-enamide
2-Methylprop-2-enamide polymerizes through free radical mechanisms to form poly(methacrylamide). The polymerization process involves the formation of free radicals that propagate the chain reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acrylate: Similar to ethyl prop-2-enoate, used in polymer production.
Methyl methacrylate: Similar to methyl 2-methylprop-2-enoate, used in PMMA production.
Methacrylamide: Similar to 2-methylprop-2-enamide, used in hydrogel synthesis.
Uniqueness
Ethyl prop-2-enoate: Unique for its use in the production of specialty acrylates.
Methyl 2-methylprop-2-enoate: Unique for its role in producing PMMA, a versatile material used in various applications.
2-Methylprop-2-enamide: Unique for its application in hydrogel synthesis and water treatment.
Eigenschaften
CAS-Nummer |
30394-86-6 |
|---|---|
Molekularformel |
C14H23NO5 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enamide |
InChI |
InChI=1S/2C5H8O2.C4H7NO/c1-4(2)5(6)7-3;1-3-5(6)7-4-2;1-3(2)4(5)6/h1H2,2-3H3;3H,1,4H2,2H3;1H2,2H3,(H2,5,6) |
InChI-Schlüssel |
WNHTUTLKXSFQBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C.CC(=C)C(=O)N.CC(=C)C(=O)OC |
Verwandte CAS-Nummern |
30394-86-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Naphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14690001.png)
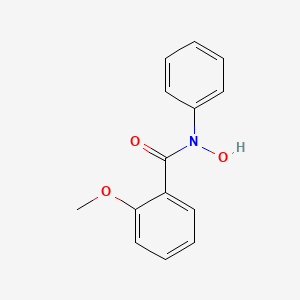
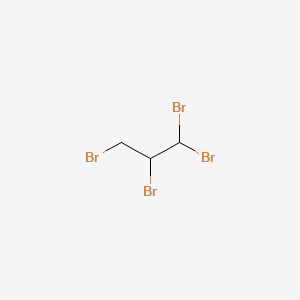
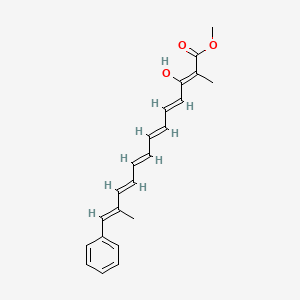
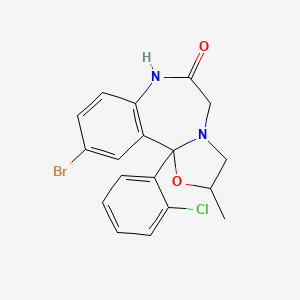
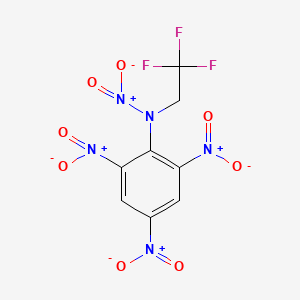
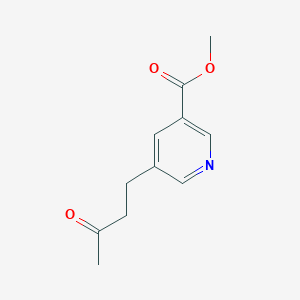
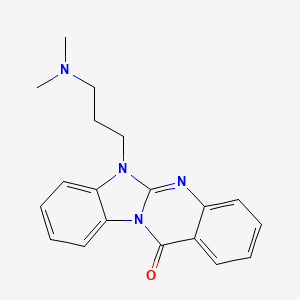
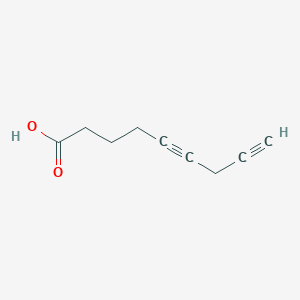
![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14690059.png)
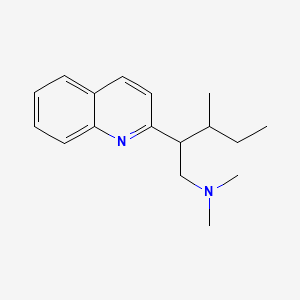
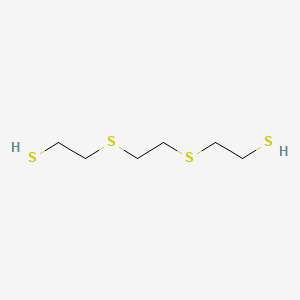
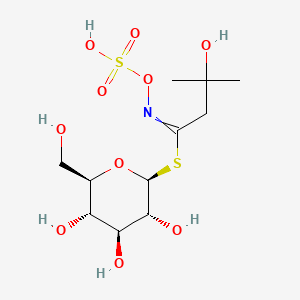
![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)
